molecular formula C14H16ClNO2 B1465919 2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride CAS No. 1353502-05-2

2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride

Cat. No. B1465919
CAS RN: 1353502-05-2
M. Wt: 265.73 g/mol
InChI Key: FSKTWVCMBZHHHH-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride, also known as 4-MPMH, is a synthetic compound used in a variety of scientific research applications. It is a derivative of aniline and is used as a reagent in organic synthesis. It is also a useful intermediate for the synthesis of a variety of compounds. 4-MPMH has been studied for its potential applications in medicine and biochemistry, and its mechanism of action has been the subject of scientific research.

Scientific Research Applications

Fluorescence Quenching in Boronic Acid Derivatives

Research by Geethanjali et al. (2015) in the "Journal of Luminescence" explores fluorescence quenching in boronic acid derivatives using aniline as a quencher. This study reveals insights into the interaction of aniline derivatives with other molecular structures in varying alcohol environments, highlighting the role of hydrogen bonding in conformational changes of solutes (Geethanjali et al., 2015).

Synthesis of Substituted Quinolin-2-ones

Ramasamy et al. (2010) describe an efficient method for synthesizing various substituted quinolin-2-ones using substituted anilines, including 4-methoxyaniline, under different conditions. This study in the "Journal of Chemistry" provides valuable insights into the synthetic applications of aniline derivatives in creating complex organic compounds (Ramasamy et al., 2010).

Antimicrobial Activity of Quinazolinone Derivatives

Habib et al. (2013) conducted a study published in "Medicinal Chemistry Research" on novel quinazolinone derivatives synthesized using aniline derivatives, including p-methoxy aniline. Their research focused on the antimicrobial properties of these compounds, indicating the potential of aniline derivatives in developing new antimicrobial agents (Habib et al., 2013).

Synthesis and Characterization of Aryl-Pyridones

Looker and Cliffton (1986) explored the synthesis of N-aryl-γ-pyridones using aniline derivatives in aqueous hydrochloric acid. Their work, published in the "Journal of Heterocyclic Chemistry," contributes to the understanding of the synthesis of complex organic structures using aniline derivatives (Looker & Cliffton, 1986).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding interaction can result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical for its application in research. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to significant changes in cell behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, it may localize to the mitochondria, influencing mitochondrial function and energy production.

properties

IUPAC Name

2-[(4-methoxyphenyl)methoxy]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c1-16-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKTWVCMBZHHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.